A Comprehensive Technical Guide to 3,5-Diiodosalicylic Acid: Core Properties and Applications
A Comprehensive Technical Guide to 3,5-Diiodosalicylic Acid: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diiodosalicylic acid (3,5-DISA) is a halogenated derivative of salicylic (B10762653) acid.[1][2] This synthetic organic compound is notable for its structure, which features a benzene (B151609) ring substituted with two iodine atoms, a hydroxyl group, and a carboxylic acid group.[3] It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the veterinary field, and is also investigated for its own biological activities.[4]
Historically, halogenated salicylates have been explored for their antimicrobial properties.[5] More recently, 3,5-DISA has gained attention as a metabolite of aspirin (B1665792) and for its activity as an agonist at the G protein-coupled receptor 35 (GPR35), an orphan receptor implicated in inflammation and metabolic regulation.[1] This guide provides an in-depth overview of the fundamental chemical, physical, and pharmacological properties of 3,5-Diiodosalicylic acid, along with detailed experimental protocols and visualizations of its synthetic and biological pathways.
Core Properties of 3,5-Diiodosalicylic Acid
The core properties of 3,5-DISA are summarized below, providing essential data for laboratory and developmental use.
Physical and Chemical Properties
3,5-DISA typically appears as a white to off-white, beige, or cream-colored crystalline powder.[3][4][6]
| Property | Value | Reference(s) |
| Appearance | White to off-white/beige/grey crystalline powder | [3][4][6] |
| Melting Point | 220-236 °C (with decomposition) | [4][7][8] |
| Boiling Point | 380.8 °C at 760 mmHg | [7] |
| Density | 2.697 g/cm³ | [6] |
| pKa | 2.07 ± 0.14 (Predicted) | [9] |
| Flash Point | 184.1 °C | [7] |
| Refractive Index | 1.784 | [7] |
Identifiers and Molecular Data
| Identifier | Value | Reference(s) |
| CAS Number | 133-91-5 | [2][3][10] |
| Molecular Formula | C₇H₄I₂O₃ | [2][3][10] |
| Molecular Weight | 389.91 g/mol | [2][10] |
| IUPAC Name | 2-Hydroxy-3,5-diiodobenzoic acid | [2] |
| Synonyms | Diiodosalicylic acid, 3,5-Diiodo-2-hydroxybenzoic acid | [2][3][10] |
| SMILES | C1=C(C=C(C(=C1C(=O)O)O)I)I | [2] |
| InChI Key | DHZVWQPHNWDCFS-UHFFFAOYSA-N | [2] |
Solubility Profile
| Solvent | Solubility | Reference(s) |
| Water | Sparingly soluble (0.02 g/100 mL at 25 °C) | [6][7] |
| Alcohol (Ethanol) | Freely soluble | [2] |
| Ether | Freely soluble | [2] |
| Acetone (B3395972) | Soluble | [5][9] |
| Chloroform | Practically insoluble | [2] |
| Benzene | Practically insoluble | [2] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [5] |
Pharmacological and Biological Activities
3,5-Diiodosalicylic acid is primarily recognized as a key building block in pharmaceutical manufacturing. However, it also possesses intrinsic biological activities that are a subject of ongoing research.
Role as a Pharmaceutical Intermediate
The most significant application of 3,5-DISA is as a precursor for the synthesis of anthelmintic (anti-parasitic) veterinary drugs.[4] It is the starting material for producing salicylanilide (B1680751) compounds such as:
-
Closantel : Used to treat parasitic infections in sheep and cattle.[4]
-
Rafoxanide : A potent flukicide used in veterinary medicine.[11]
The presence of iodine atoms in the molecule is critical for the biological activity of these downstream APIs.
GPR35 Agonist Activity
3,5-Diiodosalicylic acid is an agonist for the G protein-coupled receptor 35 (GPR35).[1] GPR35 is considered an orphan receptor, as its endogenous ligands are not fully characterized, though kynurenic acid is a proposed candidate.[12] This receptor is highly expressed in the gastrointestinal tract and on immune cells.[12] GPR35 activation is linked to various signaling pathways, including the activation of extracellular signal-regulated kinase (ERK) and interactions with β-arrestin.[11] Its involvement in inflammation suggests that GPR35 agonists could be potential therapeutic targets.[13]
Other Potential Activities
-
Anti-inflammatory and Antimicrobial Effects : As a derivative of salicylic acid, 3,5-DISA is suggested to have potential anti-inflammatory and antimicrobial properties, though detailed mechanistic studies are limited.[3] The anti-inflammatory action may be partly explained by its agonist activity at GPR35.[13]
-
Metabolite of Aspirin : 3,5-DISA has been identified as a metabolite of aspirin, which may contribute to the overall pharmacological profile of this widely used drug.[1]
Experimental Protocols
Synthesis of 3,5-Diiodosalicylic Acid
Multiple methods for the synthesis of 3,5-DISA have been reported, commonly involving the electrophilic iodination of salicylic acid.[7] A well-established laboratory-scale protocol is adapted from Organic Syntheses.[7]
Materials:
-
Salicylic acid (0.18 mole, 25 g)
-
Glacial acetic acid (390 cc total)
-
Iodine monochloride (ICl) (0.38 mole, 62 g)
-
Acetone (100 cc)
-
Deionized water
-
2 L beaker with mechanical stirrer, Büchner funnel, filter flask, hot plate
Procedure:
-
Dissolution : Dissolve 25 g (0.18 mole) of salicylic acid in 225 cc of glacial acetic acid in a 2 L beaker equipped with a mechanical stirrer.
-
Addition of Iodinating Agent : While stirring, add a solution of 62 g (0.38 mole) of iodine monochloride in 165 cc of glacial acetic acid.
-
Precipitation : Add 725 cc of water to the mixture. A yellow precipitate of 3,5-Diiodosalicylic acid will form.
-
Heating : Gradually heat the reaction mixture to 80°C with continuous stirring. Maintain this temperature for approximately 20 minutes. The total heating period should be around 40 minutes.
-
Cooling and Filtration : Cool the mixture to room temperature. Collect the precipitate by filtration using a Büchner funnel.
-
Washing : Wash the filter cake first with a small amount of acetic acid and then thoroughly with water.
-
Recrystallization (Purification) : Dissolve the crude solid (approx. 75 g) in 100 cc of warm acetone and filter by gravity to remove any insoluble impurities.
-
Final Precipitation : Slowly add 400 cc of water to the acetone filtrate while shaking. A fine, flocculent precipitate will form.
-
Final Collection and Drying : Filter the purified product by suction, wash with water, and dry thoroughly. The expected yield is 91–92%.[7]
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Purity assessment of 3,5-DISA is commonly performed using reverse-phase HPLC. While specific, validated methods are often proprietary, a general protocol can be outlined based on standard practices for analyzing aromatic carboxylic acids.
Instrumentation & Conditions:
-
HPLC System : A standard system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient of an acidic aqueous solution (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection : UV detection at a wavelength around 254 nm.
-
Sample Preparation : Dissolve a precisely weighed sample in a suitable solvent (e.g., mobile phase or acetonitrile) to a known concentration.
-
Analysis : Inject the sample and compare the peak area of 3,5-DISA against a reference standard to determine purity, typically specified as ≥98% or ≥99%.[4]
Safety and Handling
3,5-Diiodosalicylic acid is classified as an irritant.[2] It may cause skin and serious eye irritation, and may also cause respiratory irritation.[2] Standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses, and a lab coat.
-
Handling : Avoid breathing dust. Use in a well-ventilated area or under a fume hood.
-
Storage : Store in a tightly closed container in a cool, dry place.[7]
Conclusion
3,5-Diiodosalicylic acid is a compound of significant interest in both industrial and research settings. Its primary value lies in its role as an indispensable intermediate for synthesizing important veterinary pharmaceuticals. Furthermore, its emerging profile as a GPR35 agonist opens new avenues for research into its potential anti-inflammatory and metabolic modulatory effects. The detailed properties and protocols provided in this guide offer a foundational resource for professionals engaged in drug discovery, process chemistry, and biomedical research.
References
- 1. 3,5-Diiodosalicylic acid | 133-91-5 [chemicalbook.com]
- 2. 3,5-Diiodosalicylic acid | C7H4I2O3 | CID 8631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 133-91-5: 3,5-Diiodosalicylic acid | CymitQuimica [cymitquimica.com]
- 4. calibrechem.com [calibrechem.com]
- 5. Page loading... [guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. [PDF] GPR35 acts a dual role and therapeutic target in inflammation | Semantic Scholar [semanticscholar.org]
- 8. GPR35 in Intestinal Diseases: From Risk Gene to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G-protein coupled receptor 35 (GPR35) regulates the colonic epithelial cell response to enterotoxigenic Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN103755556A - Chemical synthesis method for 3,5-diiodosalicylic acid - Google Patents [patents.google.com]
